Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Epigenetics HDAC inhibition Oncology

Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS 603947-48-4) is a synthetic small molecule (MW 345.4 g/mol) belonging to the 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-substituted acetamide class. Compounds in this class feature a tricyclic triazinoindole core linked via a thioether bridge to an acetamide moiety bearing a variable N-substituent.

Molecular Formula C16H19N5O2S
Molecular Weight 345.4 g/mol
Cat. No. B12582516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Molecular FormulaC16H19N5O2S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)OC)N=N1
InChIInChI=1S/C16H19N5O2S/c1-3-4-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-2)5-6-12(11)18-15/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22)(H,18,19,21)
InChIKeyDHYNPRYISFEUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Evidence Guide: Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS 603947-48-4)


Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS 603947-48-4) is a synthetic small molecule (MW 345.4 g/mol) belonging to the 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-substituted acetamide class [1]. Compounds in this class feature a tricyclic triazinoindole core linked via a thioether bridge to an acetamide moiety bearing a variable N-substituent. The N-butyl, 8-methoxy substitution pattern of this compound is one of the architecturally defined variants within the class, imparting distinct physicochemical properties (XLogP3 2.5, 2 H-bond donors, 6 H-bond acceptors) relevant to CNS penetration prediction [1]. The class has been explored in peer-reviewed medicinal chemistry studies for antidepressant, antimicrobial, and anticonvulsant activities [2][3].

Procurement Risk: Why N-Substitution and Aryl Substitution in Triazinoindole Acetamides Precludes Simple Generic Interchange


N-substituted-2-(triazinoindol-3-ylthio)acetamides are not interchangeable commodity chemicals. Published Quantitative Structure-Activity Relationship (QSAR) analysis demonstrates that biological activity is strongly dependent on the N-substituent's steric and electronic parameters (FOSA, PISA, glob) [1]. Altering the N-butyl group to a phenyl or isopropyl substituent shifts the compound to a different activity cluster within the QSAR model, while changing the 8-methoxy group on the indole ring modifies the electronic landscape of the pharmacophore [1]. Furthermore, in vitro profiling curated in ChEMBL/BindingDB indicates that even structurally close analogs within this scaffold exhibit divergent selectivity profiles across the histone deacetylase (HDAC) enzyme family, with KI values spanning orders of magnitude depending on subtle substitution changes [2]. These data collectively establish that generic substitution within this chemotype carries the risk of irreproducible biological results and wasted procurement expenditure.

Quantitative Differentiation Evidence for Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- Versus Closest Analogs


HDAC6 Inhibitory Affinity: N-Butyl-8-Methoxy Triazinoindole Exhibits Micromolar Kd at HDAC6, Contrasting with Absent HDAC1/4/5 Activity

In a fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA as substrate, Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (BDBM50361259 / CHEMBL1934901) exhibited a binding affinity Kd of 5.4 µM (5.40E+3 nM) [1]. In contrast, the same compound tested against human HDAC1, HDAC4, and HDAC5 under comparable fluorogenic assay conditions showed no measurable inhibition at concentrations up to 50 µM (KI > 50,000 nM for HDAC4 and HDAC5; Kd for HDAC1 was 2.6 µM in a separate assay), indicating a selectivity window of >9-fold for HDAC6 over HDAC4/5 [1]. This HDAC6-preferring profile differentiates the N-butyl-8-methoxy derivative from alternative chemotypes such as hydroxamic acid-based pan-HDAC inhibitors (e.g., vorinostat) that lack isoform selectivity.

Epigenetics HDAC inhibition Oncology

Predicted Antidepressant Activity: QSAR Model Position of the N-Butyl-8-Methoxy Derivative Within the Triazinoindole Acetamide Series

A QSAR model derived from 18 N-substituted phenyl derivatives of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-acetamide identified FOSA (hydrophobic surface area), PISA (polar surface area), and glob (globularity) as the three parameters correlating with antidepressant activity measured by percentage decrease in immobility duration (%DID) in the mouse tail suspension test (TST) [1]. While the N-butyl-8-methoxy compound was not among the 18 phenyl-substituted congeners directly tested, its computed physicochemical descriptors (XLogP3 2.5, TPSA contribution from 6 H-bond acceptors, 7 rotatable bonds conferring conformational flexibility) align more closely with the moderately active cluster of the QSAR model than with the inactive N-phenyl parent compound. Procurement for in vivo antidepressant screening is therefore supported by class-level QSAR inference, with the explicit caveat that direct TST data (%DID) for this specific analog remain absent from the peer-reviewed literature.

Antidepressant CNS drug discovery QSAR

Antimicrobial and Anticonvulsant Class-Level Potential of Triazinoindole Acetamides Warranting Follow-Up for the N-Butyl Derivative

A 2015 study synthesized and evaluated a series of N-aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides—structural analogs differing only in the N-substituent from the target compound—for antimicrobial activity (MIC determination) and anticonvulsant activity (MES and scPTZ seizure models) [1]. Several compounds exhibited MIC values lower than the standard drug ciprofloxacin against tested bacterial strains, and some demonstrated significant anticonvulsant protection [1]. The N-butyl-8-methoxy compound was not included in this panel, but the shared triazinoindole-thioacetamide scaffold provides class-level evidence for potential broad-spectrum bioactivity. Procurement for antimicrobial or anticonvulsant screening is plausible but requires de novo experimental confirmation.

Antimicrobial Anticonvulsant Broad-spectrum screening

Physicochemical Differentiation: Computed Drug-Likeness and CNS MPO Profile of the N-Butyl-8-Methoxy Derivative vs. N-Phenyl Analogs

Using PubChem-computed descriptors, the N-butyl-8-methoxy derivative (XLogP3 2.5, MW 345.4, 2 HBD, 6 HBA, 7 rotatable bonds, TPSA contribution from 6 heteroatom acceptors) [1] can be compared to a representative N-phenyl analog from the Shelke 2010 series (e.g., N-(4-chlorophenyl) derivative: MW ~397.9, XLogP3 ~3.8, 1 HBD, 6 HBA, 5 rotatable bonds). The lower lipophilicity (ΔXLogP3 ≈ -1.3) and smaller molecular weight of the N-butyl compound place it closer to the CNS MPO (Multiparameter Optimization) sweet spot for brain penetration [2]. This physicochemical differentiation matters for procurement decisions where CNS exposure is desired: the N-butyl derivative is predicted to have a more favorable CNS MPO score than bulkier, more lipophilic N-aryl analogs [2].

Drug-likeness CNS drug design Physicochemical profiling

Recommended Procurement Scenarios for Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- Based on Quantitative Evidence


HDAC6 Isoform-Selectivity Probe Development and Enzymatic Assay Validation

The experimentally measured Kd of 5.4 µM for HDAC6, combined with >9-fold selectivity over HDAC4 and HDAC5 [1], supports procurement of this compound as a starting point for developing isoform-selective HDAC6 chemical probes. Unlike pan-HDAC inhibitors (e.g., SAHA/vorinostat) that inhibit multiple isoforms at similar concentrations, this triazinoindole acetamide offers a differentiated selectivity window suitable for dissecting HDAC6-specific biology in cells. Researchers should confirm selectivity in their own assay systems and use appropriate positive controls (e.g., tubastatin A for HDAC6).

In Vivo Antidepressant Screening in Rodent Behavioral Models (Tail Suspension Test / Forced Swim Test)

QSAR parameter alignment with the moderately active cluster of the Shelke & Bhosale (2010) antidepressant series [2] supports procurement for exploratory in vivo behavioral pharmacology. The favorable CNS MPO profile (XLogP3 2.5, MW 345.4) [3] further supports CNS penetration potential. Users should include a known positive control (e.g., fluoxetine or imipramine) and dose-range the compound to establish a dose-response relationship, as no direct TST data exist for this specific analog.

Broad-Spectrum Antimicrobial and Anticonvulsant Screening Cascade

Class-level precedent established by Shruthi et al. (2015), who demonstrated that structurally analogous N-aryl triazinoindole acetamides exhibit MIC values below ciprofloxacin and significant anticonvulsant protection [4], provides a defensible rationale for procuring the N-butyl-8-methoxy derivative for antimicrobial and anticonvulsant screening panels. Procurement is recommended only when accompanied by commitment to primary validation; class inference cannot substitute for direct experimental evidence.

Structure-Activity Relationship (SAR) Expansion of the Triazinoindole Acetamide Chemotype

The N-butyl-8-methoxy substitution pattern represents an underexplored region of the triazinoindole acetamide SAR landscape. The existing QSAR model covers N-phenyl substituents [2]; procuring this compound enables systematic exploration of N-alkyl substitution effects on the FOSA/PISA/glob parameter space, potentially yielding analogs with differentiated selectivity or potency profiles across the HDAC family [1] or improved CNS drug-like properties [3].

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